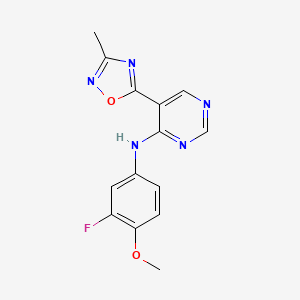
N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H12FN5O2 and its molecular weight is 301.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Overview of the Compound
The compound features a pyrimidine core substituted with a 3-fluoro-4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C14H14FN5O2, and it has been synthesized for evaluation against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3-fluoro-4-methoxyphenyl)-... | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via p53 activation |
| Similar Oxadiazole Derivative | U-937 (leukemia) | 0.75 | Cell cycle arrest at G0-G1 phase |
| Another Oxadiazole Analog | PANC-1 (pancreatic cancer) | 2.41 | Disruption of DNA replication |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies using flow cytometry have shown that the compound activates apoptotic pathways by increasing the expression levels of p53 and promoting caspase activation in MCF-7 cells .
Moreover, molecular docking studies suggest that the compound interacts favorably with target proteins involved in cell proliferation and survival pathways. The hydrophobic interactions between the aromatic rings of the oxadiazole derivatives and the amino acid residues of target receptors have been noted to be comparable to known anticancer agents like Tamoxifen .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring and substitutions on the pyrimidine core have been explored to enhance biological activity.
Table 2: Structure Modifications and Their Effects
| Modification | Observed Effect |
|---|---|
| Introduction of electron-withdrawing groups (EWGs) | Increased antitumor activity |
| Nitro group at meta position | More favorable than para substitution |
| Alteration of alkyl substituents | Variability in cytotoxicity |
Case Studies
A notable case study involved testing various derivatives against multiple cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells . For example, compounds with specific substitutions on the oxadiazole ring exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin.
属性
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-18-14(22-20-8)10-6-16-7-17-13(10)19-9-3-4-12(21-2)11(15)5-9/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAUBIGGWIKFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














